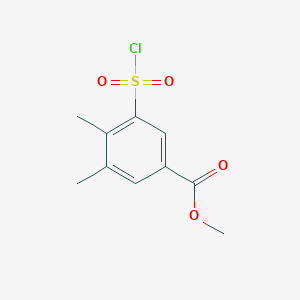
2-Methyl-4-(trifluoromethyl)-1,3-thiazole-5-carbaldehyde
Vue d'ensemble
Description
This would typically include the compound’s systematic name, any common or trivial names, its molecular formula, and its structure.
Synthesis Analysis
This involves a detailed explanation of how the compound can be synthesized from readily available starting materials.Molecular Structure Analysis
This involves a discussion of the compound’s molecular geometry, bond lengths and angles, and any notable structural features.Chemical Reactions Analysis
This would include a description of how the compound reacts with other chemicals, what products are formed, and under what conditions these reactions occur.Physical And Chemical Properties Analysis
This would include information on the compound’s physical state (solid, liquid, gas), melting point, boiling point, solubility in various solvents, and other relevant properties.Applications De Recherche Scientifique
Antimicrobial and Antioxidant Properties : A study by Bhat et al. (2016) involved the synthesis of new compounds using a Vilsmeier–Haack reaction approach. These compounds showed promising antimicrobial and antioxidant activities, suggesting potential applications in the field of medicine (Bhat et al., 2016).
Knoevenagel Condensations : Gajdoš et al. (2006) explored Knoevenagel condensations of 5-[3-(trifluoromethyl)phenyl]furan-2-carbaldehyde with various compounds. This study highlighted the potential use of these reactions in organic synthesis, particularly in the creation of complex molecules (Gajdoš et al., 2006).
Synthesis of Thiazole Derivatives : Athmani et al. (1992) described the synthesis of derivatives of thieno[2,3-d]thiazole and other thiazole-based heterocycles. These compounds have potential applications in materials science and pharmaceuticals (Athmani et al., 1992).
Ring Transformation in Organic Chemistry : Fanghänel et al. (1997) reported on the ring transformations of 1,1-dioxo-2H-1,2-thiazine-4-carbaldehydes to produce pyrazoles. This study contributes to the broader understanding of ring transformation reactions in organic chemistry (Fanghänel et al., 1997).
Synthesis of Bis-Trifluoromethyl Compounds : Coyanis et al. (2003) synthesized new bis-trifluoromethyl 4-hydroxy-1,3-thiazoline and thiazole derivatives. Such compounds have applications in the development of new materials and pharmaceuticals (Coyanis et al., 2003).
Rotational Isomerism in Heterocycles : Brindley et al. (1986) studied the rotational isomerism of pyrrolo[2,1-b]thiazole-5-carbaldehydes. Understanding such isomerism is crucial in the design of drugs and materials (Brindley et al., 1986).
Safety And Hazards
This would include information on the compound’s toxicity, flammability, and any other potential hazards.
Orientations Futures
This would involve a discussion of potential future research directions, such as new synthetic methods, potential applications, and areas where further study is needed.
I hope this general information is helpful. If you have a specific question about a different compound, feel free to ask!
Propriétés
IUPAC Name |
2-methyl-4-(trifluoromethyl)-1,3-thiazole-5-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4F3NOS/c1-3-10-5(6(7,8)9)4(2-11)12-3/h2H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBQFBBGXQZDOQV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=C(S1)C=O)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4F3NOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00656445 | |
| Record name | 2-Methyl-4-(trifluoromethyl)-1,3-thiazole-5-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00656445 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methyl-4-(trifluoromethyl)-1,3-thiazole-5-carbaldehyde | |
CAS RN |
1034566-13-6 | |
| Record name | 2-Methyl-4-(trifluoromethyl)-1,3-thiazole-5-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00656445 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![2-{[Benzyl(methyl)amino]methyl}-4-fluoroaniline](/img/structure/B1438734.png)
![2-{[(4-Bromo-2-fluorophenyl)methyl]sulfanyl}acetic acid](/img/structure/B1438735.png)


![4-Fluoro-2-[(2-methyl-1-piperidinyl)methyl]aniline](/img/structure/B1438740.png)





![N-[(1-aminocyclohexyl)methyl]-1-methyl-1H-pyrrole-3-sulfonamide](/img/structure/B1438751.png)
